Ethyl 5-hydroxyisoquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxyisoquinoline-1-carboxylate is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxyisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an ortho-substituted benzaldehyde with an amine, followed by cyclization and esterification. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-hydroxyisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, dihydroisoquinolines, and various substituted isoquinolines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-hydroxyisoquinoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxyisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Isoquinoline: The parent compound with a similar structure but lacking the hydroxy and carboxylate groups.
Quinoline: Another heterocyclic compound with a nitrogen atom in a different position.
Indole: A structurally related compound with a fused benzene and pyrrole ring.
Uniqueness: Ethyl 5-hydroxyisoquinoline-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and carboxylate groups make it a versatile intermediate in organic synthesis and a potential candidate for various therapeutic applications.
Properties
CAS No. |
91569-52-7 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 5-hydroxyisoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11-9-4-3-5-10(14)8(9)6-7-13-11/h3-7,14H,2H2,1H3 |
InChI Key |
UPFXHSKUQADYPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.